molecular formula C6H17NOSi B8558759 2-Trimethylsilanyloxy-propylamine

2-Trimethylsilanyloxy-propylamine

Cat. No.: B8558759
M. Wt: 147.29 g/mol
InChI Key: ZPRPHYOYEXYXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilanyloxy-propylamine (C₆H₁₇NOSi) is a silicon-containing amine derivative characterized by a trimethylsilyl ether group (-OSi(CH₃)₃) attached to a propylamine backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions requiring protected amino groups or silicon-mediated transformations.

Properties

Molecular Formula

C6H17NOSi

Molecular Weight

147.29 g/mol

IUPAC Name

2-trimethylsilyloxypropan-1-amine

InChI

InChI=1S/C6H17NOSi/c1-6(5-7)8-9(2,3)4/h6H,5,7H2,1-4H3

InChI Key

ZPRPHYOYEXYXBS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₆H₁₇NOSi
  • Molecular Weight : 147.29 g/mol
  • Structure : Combines a primary amine with a trimethylsilyloxy group at the β-position.
  • Synthesis: Produced via reaction of 1-amino-propan-2-ol with trimethylsilyl chloride in tetrahydrofuran (THF) and triethylamine, followed by filtration and evaporation .

Comparison with Similar Compounds

This section compares 2-Trimethylsilanyloxy-propylamine with structurally related silicon-containing amines, focusing on reactivity, stability, and applications.

3-Triethoxysilylpropylamine (C₉H₂₃NO₃Si)

  • Molecular Formula: C₉H₂₃NO₃Si
  • Molecular Weight : 221.37 g/mol
  • Structure : Features a triethoxysilyl group (-Si(OCH₂CH₃)₃) attached to a propylamine chain.
Property This compound 3-Triethoxysilylpropylamine
Silane Group Trimethylsilyl (-OSi(CH₃)₃) Triethoxysilyl (-Si(OCH₂CH₃)₃)
Hydrophobicity High (lipophilic) Moderate (ethoxy groups enhance polarity)
Reactivity Rapid silyl group cleavage under mild acidic conditions Requires stronger acids/alkali for hydrolysis
Applications Organic synthesis intermediates Silane coupling agents (e.g., surface modification of silica nanoparticles)

Key Differences :

  • The trimethylsilyl group in this compound offers greater steric protection and faster deprotection kinetics compared to the bulkier triethoxysilyl group in 3-Triethoxysilylpropylamine.
  • 3-Triethoxysilylpropylamine’s ethoxy groups enhance its compatibility with polar solvents and inorganic matrices, making it preferable for material science applications .

Triphenylmethylamine (C₁₉H₁₇N)

  • Molecular Formula : C₁₉H₁₇N
  • Molecular Weight : 259.35 g/mol
  • Structure : Aromatic amine with a triphenylmethyl (-C(C₆H₅)₃) group.
Property This compound Triphenylmethylamine
Aromaticity Non-aromatic Fully aromatic
Steric Hindrance Moderate (flexible propyl chain) High (rigid triphenyl group)
Applications Synthetic intermediates Protecting groups, chiral resolution

Key Differences :

  • Triphenylmethylamine’s rigid aromatic structure impedes nucleophilic reactions, whereas this compound’s flexible backbone facilitates amine participation in coupling reactions .

Research Findings and Stability Data

Thermal Stability

  • This compound : Stable at 60°C for 24 hours in THF, as demonstrated in its reaction with 5-isocyanato-1,2,3-thiadiazole .
  • 3-Triethoxysilylpropylamine : Degrades above 100°C due to ethoxy group hydrolysis, limiting high-temperature applications .

Reactivity in Coupling Reactions

  • This compound reacts efficiently with isocyanates (e.g., 5-isocyanato-1,2,3-thiadiazole) under mild conditions, yielding thiadiazole derivatives with >80% efficiency .
  • In contrast, triphenylmethylamine requires harsher conditions (e.g., HATU coupling reagents) for similar transformations due to steric hindrance .

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